2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol
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Description
2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
BenchChem offers high-quality 2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial, Anti-inflammatory, and Antioxidant Activities
Compounds structurally related to the query chemical have been explored for their biological activities. For instance, spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines exhibit significant antimicrobial, anti-inflammatory, and antioxidant properties. These compounds have shown high antimicrobial activity against specific strains like S. aureus and possess anti-inflammatory effects superior to reference drugs such as diclofenac, along with noteworthy antioxidant activity (Mandzyuk et al., 2020).
Synthesis of Spiropiperidine Lactam as Enzyme Inhibitors
Another research area involves the synthesis of spiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based compounds as inhibitors of acetyl-CoA carboxylase. This synthesis showcases the compound's role in the development of potential therapeutic agents targeting metabolic and proliferative diseases. The synthetic approach offers a streamlined process for creating N-2 tert-butyl pyrazolospirolactam cores, emphasizing the compound's utility in medicinal chemistry (Huard et al., 2012).
Selective σ-Receptor Ligands
Compounds with similar structural motifs have been studied for their affinity towards σ-receptors, which are implicated in various neurological and psychiatric conditions. Spiropiperidines have been identified as highly potent and selective ligands for σ1 and σ2 receptors, highlighting the potential therapeutic applications of these compounds in neuropharmacology (Maier & Wünsch, 2002).
Antitumor and Anti-inflammatory Activities
Research on pyrazolo[1,5-c][1,3]benzoxazines containing a thiazolidin-4-one fragment revealed their antitumor and anti-inflammatory activities. Such studies underscore the compound's relevance in the development of new anticancer and anti-inflammatory drugs (Horishny et al., 2020).
Ultrasound-Promoted Synthesis
Ultrasound-promoted synthesis represents a novel approach in the preparation of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, illustrating the compound's versatility and the innovative methodologies applied in its synthesis. This technique improves reaction rates and yields, demonstrating the compound's adaptability to green chemistry principles (Wang et al., 2012).
properties
IUPAC Name |
2-(7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-3-26-14-12-24(13-15-26)27-20(16-19(25-27)17-8-5-6-10-21(17)28)18-9-7-11-22(29-4-2)23(18)30-24/h5-11,20,28H,3-4,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWZCWFAUGYQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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